9H-Carbazole-2-carboxylic acid
Overview
Description
9H-Carbazole-2-carboxylic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by Horner-Wadsworth-Emmons reaction .
Molecular Structure Analysis
The molecular weight of 9H-Carbazole-2-carboxylic acid is 211.22 . The InChI code is 1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16)
.
Chemical Reactions Analysis
Carbazole compounds can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Physical And Chemical Properties Analysis
The melting point of 9H-Carbazole-2-carboxylic acid is between 316-320 degrees Celsius .
Scientific Research Applications
Versatile Organic Building Blocks
9H-Carbazole-2-carboxylic acid and its derivatives, like 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid, are recognized as versatile and fine-tunable organic building blocks. Their potential spans across material science, medicinal chemistry, and supramolecular chemistry. These compounds are synthesized through catalytic, high-yielding procedures, highlighting their applicability in various scientific domains (Weseliński, Lübke, & Eddaoudi, 2014).
Bacterial Biotransformation
The bacterial biotransformation of 9H-carbazole derivatives has been studied to understand their pharmacological applications. Specifically, the transformation of compounds like 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole by Ralstonia sp. strain SBUG 290 has been analyzed, revealing insights into the metabolic pathways and potential applications in biotechnology and pharmaceuticals (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Medicinal Chemistry and Biological Activities
9H-Carbazole is a tricyclic aromatic molecule with extensive biological activity. Its modifications lead to a range of applications, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structure-activity relationships (SAR) and mechanisms of action of carbazole-containing molecules have been extensively reviewed, providing a basis for the development of clinically useful agents (Tsutsumi, Gündisch, & Sun, 2016).
Antimicrobial Properties
Derivatives of 9H-carbazole have shown promising antimicrobial properties. For example, compounds synthesized from 9H-carbazole have been evaluated for their antimicrobial activities, demonstrating potential for applications in fighting infections (Salih, Salimon, & Yousif, 2016).
Safety And Hazards
Future Directions
Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
properties
IUPAC Name |
9H-carbazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLDNRYSKNZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550614 | |
Record name | 9H-Carbazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazole-2-carboxylic acid | |
CAS RN |
51094-28-1 | |
Record name | 9H-Carbazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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